TA-02

概要

説明

TA-02は、p38ミトゲン活性化プロテインキナーゼ(MAPK)の阻害剤として知られる化学化合物です。SB 203580のアナログであり、同様の心臓形成特性を示します。 This compoundは特に、20ナノモルのIC50値でトランスフォーミング成長因子-ベータ受容体2(TGFBR-2)を阻害する能力で注目されています .

準備方法

合成経路と反応条件

TA-02の合成には、三置換アゾール系化合物の調製が含まれます。合成経路は通常、以下の手順を含みます。

コア構造の形成: this compoundのコア構造は、芳香族アルデヒドとアミンを含む一連の縮合反応によって合成されます。

置換反応: コア構造は、フッ素原子や窒素含有ヘテロ環などの必要な官能基を導入するために、置換反応を受けます。

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大規模です。プロセスには以下が含まれます。

化学反応の分析

反応の種類

TA-02は、以下を含むさまざまな化学反応を受けます。

酸化: this compoundは、特定の条件下で酸化されて、酸化誘導体を形成することができます。

還元: this compoundの官能基を修飾するために、還元反応を実行できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成された主な生成物には、さまざまな置換誘導体と酸化誘導体があり、科学研究でさらに利用できます .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: this compoundは、p38 MAPK阻害剤とそのアナログの研究における参照化合物として使用されます。

生物学: 炎症や細胞分化など、さまざまな生物学的プロセスにおけるp38 MAPKの役割を調査するために、細胞研究で使用されます。

医学: this compoundは、心臓血管疾患や炎症性疾患の治療における潜在的な治療応用が検討されています。

科学的研究の応用

Key Characteristics

- Molecular Weight : 35.0 kDa

- Isoelectric Point : 5.29

- Functional Groups : Various, contributing to its reactivity and biological interactions.

Pharmaceutical Applications

TA-02 has been identified as a p38 MAPK inhibitor, which plays a crucial role in various cellular processes including inflammation and apoptosis. Its applications in anti-infection therapies target a range of pathogens including viruses such as HIV, influenza, and hepatitis C .

Case Study: Anti-Infection Efficacy

In studies focusing on viral infections, this compound demonstrated significant antiviral activity against several strains, making it a candidate for further development into therapeutic agents .

Cancer Diagnostics

This compound has shown promise in distinguishing between primary lung adenocarcinomas and metastatic lesions through immunohistochemical evaluation. In a study involving 109 lung cancer cases, this compound exhibited a positive reactivity rate of 90.7% in primary adenocarcinomas, highlighting its potential as a biomarker for differential diagnosis .

Table: Immunohistochemical Reactivity of this compound

| Cancer Type | Positive Reactivity (%) | Notes |

|---|---|---|

| Primary Lung Adenocarcinoma | 90.7 | Granular cytoplasmic staining pattern |

| Large Cell Carcinoma | 28.6 | Weak staining intensity |

| Metastatic Adenocarcinoma | 0 | No positive results |

| Mesothelioma | 0 | No positive results |

Immunological Studies

Research indicates that this compound polypeptides reflect differentiation in primary adenocarcinoma, providing insights into tumor biology and potential therapeutic targets . The expression levels of TA-01 and this compound are valuable for understanding tumor progression and response to treatment.

Agrochemical Applications

In agrochemistry, this compound is being explored for its potential use in developing environmentally friendly pesticides due to its organic composition and reactivity with biological systems.

作用機序

TA-02は、ストレスや炎症に対する細胞応答に関与する重要な酵素であるp38 MAPKを阻害することにより、その効果を発揮します。p38 MAPKの阻害は、MAPKAPK2や熱ショックタンパク質27(HSP27)のリン酸化を含む、下流のシグナル伝達経路の抑制につながります。this compoundはまた、TGFBR-2を阻害し、細胞応答をさらに調節します。 この化合物の心臓形成特性は、NKX2-5やT / Brachyuryなどの心臓形成マーカーの発現を誘導する能力に起因すると考えられます .

類似の化合物との比較

This compoundは、以下を含む他の類似の化合物と比較されます。

SB 203580: this compoundのアナログで、同様のp38 MAPK阻害特性があります。

SB 202190: 比較可能な心臓形成効果を持つ別のアナログ。

Adezmapimod: p38 MAPKとTGFBR-2に対する同様の阻害効果を持つ化合物

This compoundは、TGFBR-2の特異的な阻害と強力な心臓形成特性が特徴であり、科学研究や創薬における貴重なツールとなっています .

類似化合物との比較

TA-02 is compared with other similar compounds, including:

SB 203580: An analog of this compound with similar p38 MAPK inhibitory properties.

SB 202190: Another analog with comparable cardiogenic effects.

Adezmapimod: A compound with similar inhibitory effects on p38 MAPK and TGFBR-2

This compound is unique in its specific inhibition of TGFBR-2 and its potent cardiogenic properties, making it a valuable tool in scientific research and drug development .

生物活性

TA-02, a chemical compound known for its role as an inhibitor of p38 mitogen-activated protein kinase (MAPK), has garnered significant attention in the fields of biology and medicine. Its structural analogs, particularly SB 203580, share similar cardiogenic properties, making this compound a valuable tool for research into various biological processes, including inflammation, cell differentiation, and potential therapeutic applications for cardiovascular diseases.

This compound primarily functions by inhibiting p38 MAPK, which is crucial in cellular responses to stress and inflammation. This inhibition leads to the suppression of downstream signaling pathways such as the phosphorylation of MAPKAPK2 and heat shock protein 27 (HSP27) . Furthermore, this compound inhibits transforming growth factor-beta receptor 2 (TGFBR-2) with an IC50 value of 20 nanomolar, enhancing its significance in modulating cellular responses .

Key Biological Activities

- Inhibition of p38 MAPK : Critical for regulating inflammatory responses.

- Inhibition of TGFBR-2 : Impacts cell differentiation and growth.

- Cardiogenic Properties : Induces the expression of cardiogenic markers like NKX2-5 and T/Brachyury from human embryonic stem cells .

Cellular Studies

This compound has been employed in various cellular studies to elucidate its effects on inflammation and differentiation processes. Notably, it has demonstrated the ability to induce cardiomyocyte differentiation from human embryonic stem cells following mesoderm induction .

Distribution in Human Tissues

Research indicates that this compound is homologous with napsin A, an aspartic proteinase. It is predominantly found in type II pneumocytes and alveolar macrophages within human tissues. In a study involving primary lung adenocarcinoma, 81% of lesions exhibited positive expression for this compound . This distribution pattern highlights its potential as a biomarker for lung cancer diagnosis.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Specificity | IC50 Value |

|---|---|---|---|

| This compound | Inhibits p38 MAPK and TGFBR-2 | High specificity for TGFBR-2 | 20 nM |

| SB 203580 | Inhibits p38 MAPK | General p38 MAPK inhibition | ~10 nM |

| SB 202190 | Inhibits p38 MAPK | General p38 MAPK inhibition | ~50 nM |

| Adezmapimod | Inhibits p38 MAPK | Broad spectrum | ~30 nM |

Clinical Implications

The potential therapeutic applications of this compound extend to treating cardiovascular diseases and inflammatory conditions. Its unique mechanism of action positions it as a promising candidate for drug development aimed at modulating inflammatory pathways.

Case Study: Lung Adenocarcinoma

A notable case study investigated the expression levels of this compound in lung adenocarcinoma tissues. The study found that out of 58 primary lesions analyzed, 47 were positive for this compound expression. This high expression rate suggests its utility as a diagnostic marker . The immunohistochemical detection using monoclonal antibodies generated against this compound further supports this application.

特性

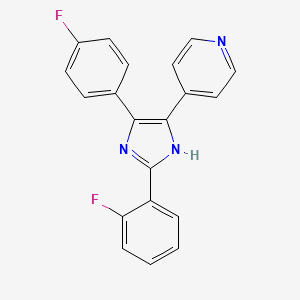

IUPAC Name |

4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N3/c21-15-7-5-13(6-8-15)18-19(14-9-11-23-12-10-14)25-20(24-18)16-3-1-2-4-17(16)22/h1-12H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFJOFNVIVQRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is TA02 primarily studied for in the context of these research papers?

A1: TA02 (4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine) is investigated in these research papers primarily as a potential biomarker for lung adenocarcinoma, a type of lung cancer. [, , ]

Q2: How does TA02 relate to Napsin A?

A2: Research has confirmed that TA02 is the same molecule as Napsin A, an aspartic proteinase. [] This finding was based on amino acid sequencing and antibody reactivity studies.

Q3: Where is TA02 (Napsin A) typically found in the human body?

A3: TA02 exhibits a distinct distribution in human tissues. It is mainly found in: []

Q4: How reliable is TA02 as a marker for lung adenocarcinoma compared to other markers like Thyroid Transcription Factor 1 (TTF-1)?

A5: Research suggests that TA02 (Napsin A) can be a useful alternative to TTF-1 for identifying pulmonary adenocarcinoma cells, particularly in pleural effusions. [] While TTF-1 remains a commonly used marker, the effectiveness of TA02 makes it a potentially valuable additional tool for diagnosis.

Q5: Besides lung adenocarcinoma, are there other cancers where TA02 expression is observed?

A6: While TA02 is primarily associated with lung adenocarcinoma, low expression levels have been detected in a limited number of cases involving other cancers, such as: []

Q6: Are there any monoclonal antibodies developed specifically against TA02?

A7: Yes, mouse monoclonal antibodies have been successfully generated against TA02. [] These antibodies have proven valuable in studies investigating the distribution and potential clinical applications of TA02, particularly in the context of lung adenocarcinoma diagnosis.

Q7: Has TA02 been studied in relation to any specific viruses?

A8: Yes, a study utilized a tilapia-derived astrocyte-like cell line (TA-02) to investigate Tilapia Lake Virus (TiLV) pathogenesis. [] The this compound cells, susceptible to TiLV infection, displayed significant cell death and the presence of viral particles, making them a useful tool for studying this virus.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。